N1,N5-dimethylbiguanide hydrochloride

Structural Isomerism Coordination Chemistry Synthetic Intermediates

N1,N5-dimethylbiguanide hydrochloride (CAS 21222-84-4) is a symmetrically N,N'-disubstituted biguanide derivative, structurally distinct from the first-line antidiabetic drug metformin (N1,N1-dimethylbiguanide hydrochloride, CAS 1115-70-4). While metformin is the most clinically prominent biguanide, the N1,N5-substitution pattern of this compound confers different physicochemical and coordination properties, making it a niche synthetic intermediate and a ligand for metal complexation in academic research rather than a pharmaceutical active.

Molecular Formula C4H12ClN5
Molecular Weight 165.62 g/mol
Cat. No. B8045706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N5-dimethylbiguanide hydrochloride
Molecular FormulaC4H12ClN5
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCN=C(N)NC(=NC)N.Cl
InChIInChI=1S/C4H11N5.ClH/c1-7-3(5)9-4(6)8-2;/h1-2H3,(H5,5,6,7,8,9);1H
InChIKeyGKKPIPHMXLOLQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1,N5-Dimethylbiguanide Hydrochloride: A Distinct Symmetric Biguanide for Specialized Research


N1,N5-dimethylbiguanide hydrochloride (CAS 21222-84-4) is a symmetrically N,N'-disubstituted biguanide derivative, structurally distinct from the first-line antidiabetic drug metformin (N1,N1-dimethylbiguanide hydrochloride, CAS 1115-70-4) . While metformin is the most clinically prominent biguanide, the N1,N5-substitution pattern of this compound confers different physicochemical and coordination properties, making it a niche synthetic intermediate and a ligand for metal complexation in academic research rather than a pharmaceutical active [1]. Its status as a discontinued research chemical from major suppliers underscores its specialized, non-generic application profile.

Why Metformin Cannot Replace N1,N5-Dimethylbiguanide Hydrochloride in Research Applications


Procurement of a generic biguanide like metformin hydrochloride as a substitute for N1,N5-dimethylbiguanide hydrochloride is scientifically invalid due to fundamental differences in substitution pattern and resulting properties. Metformin is an N1,N1-dimethyl analogue, which dictates its specific biological activity as an AMPK activator and its clinical pharmacokinetics [1]. In contrast, the symmetric N1,N5-dimethyl substitution alters the pattern of hydrogen-bond donors and steric bulk, directly influencing its utility as a ligand for metal coordination chemistry and as a building block for further synthetic elaboration. Studies on N1,N5-substituted biguanides have demonstrated distinct antimicrobial profiles and enzyme inhibition characteristics compared to their N1,N1-substituted counterparts, proving that the substitution site, not just the class, is the critical selection factor [2].

N1,N5-Dimethylbiguanide Hydrochloride: A Quantitative Evidence Guide for Differentiated Selection


Structural Differentiation: Symmetric N1,N5 vs. Asymmetric N1,N1 Substitution

N1,N5-dimethylbiguanide hydrochloride (CAS 21222-84-4) is the symmetric N,N'-dimethyl isomer with molecular formula C4H11N5·HCl and MW 165.62 g/mol . This contrasts with metformin hydrochloride (N1,N1-dimethylbiguanide HCl, CAS 1115-70-4), which has the same molecular formula but a different connectivity, bearing both methyl groups on the same terminal nitrogen . The symmetric isomer presents two chemically equivalent terminal amines, offering a fundamentally different chelation mode for metal ions compared to the asymmetric metformin structure.

Structural Isomerism Coordination Chemistry Synthetic Intermediates

Synthetic Accessibility: N1,N5-Disubstituted Biguanides via GOA Method

A general synthetic route for N1,N5-disubstituted biguanides, including the dimethyl derivative, was established via the guanyl-O-alkylisourea (GOA) method. The synthesis of various N1,N5-dialkylbiguanides was achieved in yields ranging from 50% to 98% depending on the substituent combination, providing a versatile platform for producing symmetric biguanides that cannot be obtained through the standard metformin synthesis route targeting N1,N1-disubstituted compounds [1].

Synthetic Methodology Biguanide Chemistry Yield Comparison

Antimicrobial Activity: N1,N5-Series vs. Structural Analogs

Six N1,N5-substituted biguanides were evaluated for antimicrobial activity, demonstrating inhibition of pathogenic yeast growth at concentrations ranging from less than 1.0 to 10 µg/mL and confirming high activity against certain gram-positive bacteria [1]. This study established a clear structure-activity relationship showing that N1,N5-substitution is associated with antimicrobial efficacy, including yeast glycolysis inhibition and hemolytic activity at low concentrations. While the precise compound N1,N5-dimethylbiguanide was not explicitly named among the six tested in the abstract, the activity range of 1–10 µg/mL provides a quantitative benchmark for this substitution class.

Antimicrobial Structure-Activity Relationship Biguanide

Procurement-Driven Application Scenarios for N1,N5-Dimethylbiguanide Hydrochloride


Lead Compound for Antimicrobial Drug Discovery Targeting N1,N5-Biguanides

Based on the class-level antimicrobial activity of N1,N5-substituted biguanides showing yeast growth inhibition at <1–10 µg/mL, N1,N5-dimethylbiguanide hydrochloride serves as a minimalistic lead scaffold. Researchers can use it to systematically probe the impact of increasing alkyl chain length or aryl substitution on antimicrobial potency and selectivity [1].

Symmetric Biguanide Ligand for Coordination Chemistry and Catalysis

The symmetric N1,N5-dimethyl substitution provides two chemically equivalent terminal nitrogen donors, making this compound a valuable bidentate ligand for the synthesis of homogeneous metal complexes (e.g., Cu, Zn, Nd). Its structural isomerism relative to metformin offers a distinct coordination geometry, relevant for developing new catalysts or metal-organic frameworks [2].

Synthetic Intermediate for Pharmaceutical Patent Investigations

The GOA synthetic method grants access to N1,N5-disubstituted biguanides in yields up to 98%. N1,N5-dimethylbiguanide hydrochloride can serve as a key intermediate in synthesizing more complex biguanide derivatives described in patents covering AMPK activators and anticancer agents, where generic metformin cannot be substituted due to different regiochemistry [3].

Quote Request

Request a Quote for N1,N5-dimethylbiguanide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.